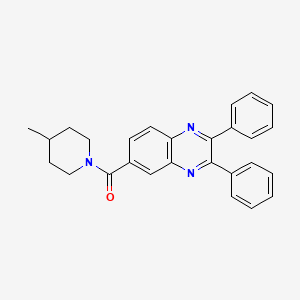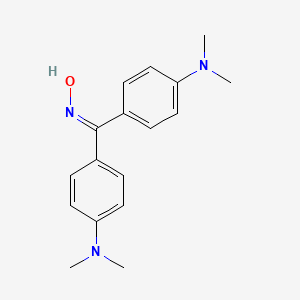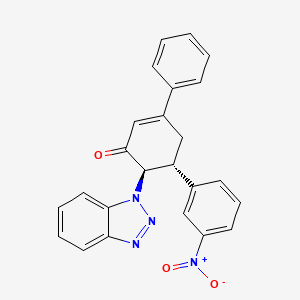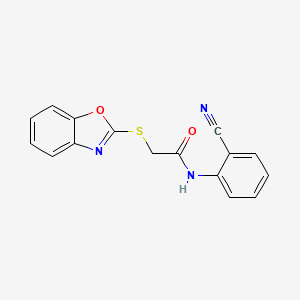![molecular formula C24H20N4O7 B11543819 3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543819.png)
3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-{[4-(morfolin-4-il)fenil]imino}metil]fenil 3,5-dinitrobenzoato es un compuesto orgánico complejo que ha suscitado interés en varios campos científicos debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un anillo de morfolina, un grupo fenilo y una porción de dinitrobenzoato, lo que lo convierte en una molécula versátil para la investigación y los fines industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(E)-{[4-(morfolin-4-il)fenil]imino}metil]fenil 3,5-dinitrobenzoato normalmente implica un proceso de varios pasos. Un método común incluye la condensación de 4-(morfolin-4-il)benzaldehído con ácido 3,5-dinitrobenzoico en presencia de un catalizador adecuado. La reacción se lleva a cabo a temperatura y pH controlados para garantizar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de reactivos de alta pureza y medidas estrictas de control de calidad garantiza la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(E)-{[4-(morfolin-4-il)fenil]imino}metil]fenil 3,5-dinitrobenzoato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Sustitución: Los grupos fenilo y morfolina pueden sufrir reacciones de sustitución electrofílica y nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y gas hidrógeno en presencia de un catalizador.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen óxidos, aminas y derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
3-[(E)-{[4-(morfolin-4-il)fenil]imino}metil]fenil 3,5-dinitrobenzoato tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-[(E)-{[4-(morfolin-4-il)fenil]imino}metil]fenil 3,5-dinitrobenzoato implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
3-[(E)-{[4-(morfolin-4-il)fenil]imino}metil]fenil 3,5-dinitrobenzoato: comparte similitudes con otros compuestos que contienen morfolina y derivados de dinitrobenzoato.
(E)-3-(4-morfolin-4-il-fenil)-1-fenil-propenona: Otro compuesto con un anillo de morfolina y un grupo fenilo, utilizado en diversas aplicaciones químicas.
Singularidad
La singularidad de 3-[(E)-{[4-(morfolin-4-il)fenil]imino}metil]fenil 3,5-dinitrobenzoato radica en su combinación específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales específicas.
Propiedades
Fórmula molecular |
C24H20N4O7 |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
[3-[(4-morpholin-4-ylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C24H20N4O7/c29-24(18-13-21(27(30)31)15-22(14-18)28(32)33)35-23-3-1-2-17(12-23)16-25-19-4-6-20(7-5-19)26-8-10-34-11-9-26/h1-7,12-16H,8-11H2 |
Clave InChI |
YHDDXCJTHRKNTH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11543736.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide](/img/structure/B11543741.png)
![2-[5-(Hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol](/img/structure/B11543758.png)



![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543774.png)

![N-[(E)-(5-bromothiophen-2-yl)methylidene]-2,4-dimethylaniline](/img/structure/B11543776.png)
![4-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11543783.png)
![2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11543784.png)
![2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543792.png)

![2-(2,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543803.png)
